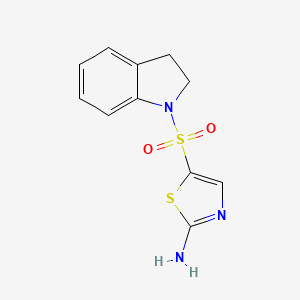
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a thiophene ring
Vorbereitungsmethoden
The synthesis of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetonitrile group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile include other pyrazole derivatives with different substituents. For example:
2-(4-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile: This compound has a phenyl group instead of a thiophene ring.
2-(4-(2-hydroxyethyl)-3-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the thiophene ring, which can impart distinct electronic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H11N3OS |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H11N3OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,4-5H2 |
InChI-Schlüssel |
FHYXJDLWCVVUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=NN(C=C2CCO)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)

![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)





